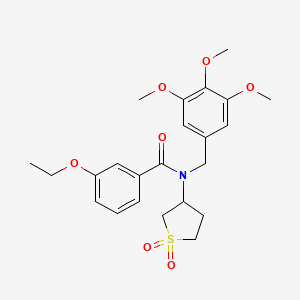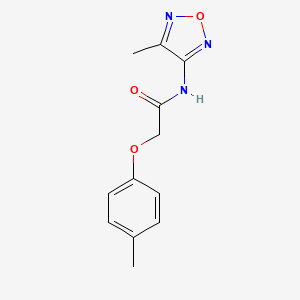![molecular formula C22H25N3O5 B11392206 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11392206.png)
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the dipropoxyphenyl and methoxybenzamide groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C22H25N3O5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-11-28-18-10-9-15(14-19(18)29-12-5-2)20-21(25-30-24-20)23-22(26)16-7-6-8-17(13-16)27-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,23,25,26) |
Clave InChI |
LYGLBZFLOIFQOV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11392146.png)
![5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392154.png)
![1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11392158.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)
![Methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392180.png)
![4-cyclohexyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11392183.png)
![1-(2-ethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11392186.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide](/img/structure/B11392193.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11392201.png)

